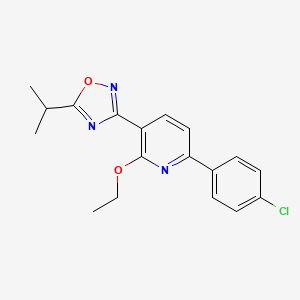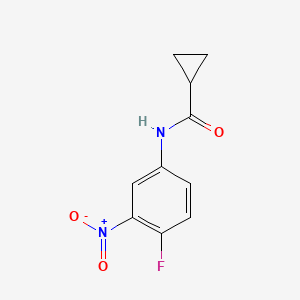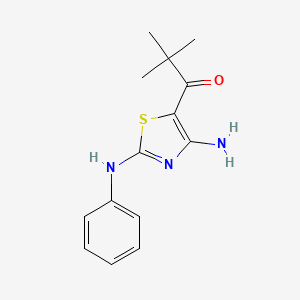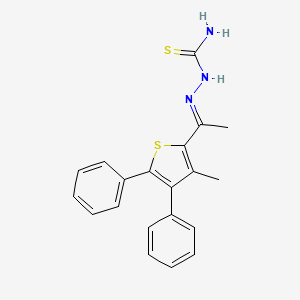
1-(3-methyl-4,5-diphenyl-2-thienyl)-1-ethanone thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methyl-4,5-diphenyl-2-thienyl)-1-ethanone thiosemicarbazone, also known as Methylphenidate thiosemicarbazone (MPTSC), is a thiosemicarbazone derivative of methylphenidate. Methylphenidate is a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. MPTSC is a potential drug candidate that has shown significant promise in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of MPTSC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. MPTSC has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
MPTSC has been found to modulate the levels of various biochemical markers in cancer cells. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. MPTSC has also been found to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in ROS detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MPTSC is its high potency against cancer cells, making it a potential candidate for the development of anti-cancer drugs. MPTSC is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the limitations of MPTSC is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on MPTSC. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the use of MPTSC in combination with other anti-cancer drugs to enhance its efficacy against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of MPTSC and to identify potential side effects and toxicity issues.
In conclusion, MPTSC is a potential drug candidate that has shown significant promise in scientific research for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
MPTSC can be synthesized by reacting methylphenidate hydrochloride with thiosemicarbazide in the presence of ethanol. The reaction yields MPTSC as a white powder, which can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
MPTSC has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. MPTSC has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S2/c1-13-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)25-18(13)14(2)22-23-20(21)24/h3-12H,1-2H3,(H3,21,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKGEWJOSVWJR-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C(=N/NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


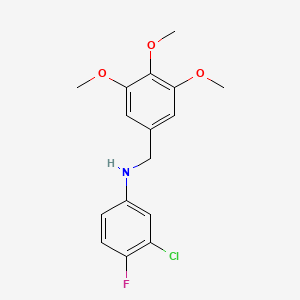

![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
